(5E)-1-(4-bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(4-bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 4-methyl-3-nitrobenzaldehyde, and pyrimidine-2,4,6-trione. The key steps in the synthesis may involve:
Aldol Condensation: This reaction forms the furan ring by condensing 4-methyl-3-nitrobenzaldehyde with an appropriate furan precursor.
Knoevenagel Condensation: This step involves the reaction of the furan derivative with 4-bromobenzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine, or the furan ring can be oxidized to a diketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a diketone, while reduction of the nitro group may produce an amine derivative.
Scientific Research Applications
(5E)-1-(4-bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (5E)-1-(4-bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-fluorophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-1-(4-bromophenyl)-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, for example, can influence its electronic properties and reactivity in substitution reactions.
Properties
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O6/c1-12-2-3-13(10-18(12)26(30)31)19-9-8-16(32-19)11-17-20(27)24-22(29)25(21(17)28)15-6-4-14(23)5-7-15/h2-11H,1H3,(H,24,27,29)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIYXTRLTYIFEF-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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